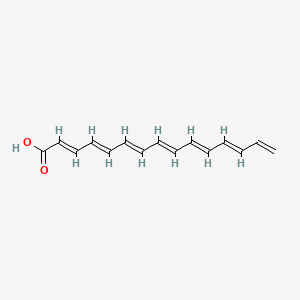
(2E,4E,6E,8E,10E,12E)-pentadeca-2,4,6,8,10,12,14-heptaenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fatty acids, C14-18 and C16-18-unsaturated, are a group of long-chain carboxylic acids with varying degrees of unsaturation. These compounds are commonly found in natural fats and oils and are essential components in various biological processes. They are widely used in industrial applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fatty acids, C14-18 and C16-18-unsaturated, can be synthesized through several methods. One common method involves the esterification of natural oils and fats with methanol in the presence of an acid catalyst. This process produces fatty acid methyl esters, which can then be hydrolyzed to yield the free fatty acids .
Industrial Production Methods
Industrial production of these fatty acids typically involves the hydrolysis of triglycerides found in natural oils and fats. The triglycerides are subjected to high temperatures and pressures in the presence of water, resulting in the formation of glycerol and free fatty acids. The free fatty acids are then separated and purified for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Fatty acids, C14-18 and C16-18-unsaturated, undergo several types of chemical reactions, including:
Oxidation: These fatty acids can be oxidized to form peroxides and other oxidation products.
Reduction: Unsaturated fatty acids can be hydrogenated to form saturated fatty acids.
Substitution: They can undergo substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation typically involves the use of hydrogen gas and a metal catalyst such as palladium or nickel.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products
Oxidation: Oxidation of these fatty acids can produce aldehydes, ketones, and carboxylic acids.
Reduction: Hydrogenation results in the formation of saturated fatty acids.
Substitution: Substitution reactions can yield various esters and amides.
Applications De Recherche Scientifique
Fatty acids, C14-18 and C16-18-unsaturated, have numerous applications in scientific research:
Chemistry: They are used as precursors in the synthesis of various chemicals and materials.
Biology: These fatty acids are studied for their role in cell membrane structure and function.
Medicine: They are investigated for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: These fatty acids are used in the production of soaps, detergents, lubricants, and biodiesel.
Mécanisme D'action
The mechanism of action of fatty acids, C14-18 and C16-18-unsaturated, involves their interaction with cell membranes and various enzymes. These fatty acids can be incorporated into cell membranes, affecting membrane fluidity and function. They can also serve as substrates for enzymes involved in lipid metabolism, leading to the production of bioactive lipid mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fatty acids, C16-18, zinc salts
- Glycerides, C14-18 and C16-18-unsaturated, mono-, di-, and tri-
Uniqueness
Fatty acids, C14-18 and C16-18-unsaturated, are unique due to their specific chain lengths and degrees of unsaturation. This gives them distinct physical and chemical properties, making them suitable for a wide range of applications. Their ability to undergo various chemical reactions and their role in biological processes further highlight their importance .
Propriétés
Numéro CAS |
67701-06-8 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
(2E,4E,6E,8E,10E,12E)-pentadeca-2,4,6,8,10,12,14-heptaenoic acid |
InChI |
InChI=1S/C15H16O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H,1H2,(H,16,17)/b4-3+,6-5+,8-7+,10-9+,12-11+,14-13+ |
Clé InChI |
DTAMQBQGFSVRFE-IDFWPVMJSA-N |
SMILES |
C=CC=CC=CC=CC=CC=CC=CC(=O)O |
SMILES isomérique |
C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O |
SMILES canonique |
C=CC=CC=CC=CC=CC=CC=CC(=O)O |
Key on ui other cas no. |
67701-06-8 |
Description physique |
DryPowder, OtherSolid; Liquid; OtherSolid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















